5-Amino-4-bromo-1,2-oxazole-3-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

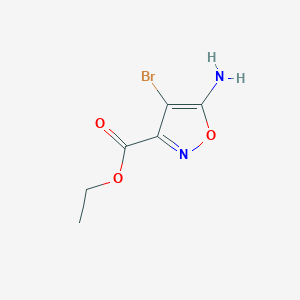

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with amino, bromo, and carboxylate groups

Applications De Recherche Scientifique

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

Mécanisme D'action

Target of Action

Similar compounds have been used in the preparation of inhibitors of akt activity, which are useful in the treatment of cancer and arthritis .

Mode of Action

It’s known that similar compounds can undergo free radical reactions . For instance, N-bromosuccinimide (NBS) can lose the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can then remove a hydrogen atom to form succinimide (SH), leading to various reactions .

Biochemical Pathways

Similar compounds have been involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

Similar compounds have shown anti-viral activity in certain cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate. For instance, it is soluble in water (35 g/L at 25°C), and it should be stored in cool, dry conditions in well-sealed containers . It is also incompatible with oxidizing agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-amino-2-bromoacetate with formamide under acidic conditions to form the oxazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides, esters, or anhydrides.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar solvents like DMF or DMSO.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Condensation: Reagents like carbodiimides or acid chlorides.

Major Products Formed

Substitution: Formation of substituted oxazole derivatives.

Oxidation: Formation of nitro-oxazole derivatives.

Reduction: Formation of amino-oxazole derivatives.

Condensation: Formation of amides, esters, or anhydrides.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2-amino-5-bromo-oxazole-4-carboxylate

- Ethyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate

- Ethyl 5-amino-4-fluoro-1,2-oxazole-3-carboxylate

Uniqueness

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro or fluoro analogs. The bromo group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate features a five-membered heterocyclic ring with an amino group at the 5th position, a bromine atom at the 4th position, and an ethyl ester at the 3rd position. The presence of these functional groups contributes to its reactivity and biological activity.

The mechanism by which Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate exerts its effects is primarily through interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate exhibits various biological activities:

-

Antimicrobial Activity : Studies have shown that oxazole derivatives possess significant antimicrobial properties. For instance, compounds similar to Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate have demonstrated effectiveness against several bacterial strains.

The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against pathogens .

Compound MIC (µg/ml) Target Organism Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate TBD TBD Reference Drug (e.g., Ampicillin) 0.5 E. coli Reference Drug (e.g., Clotrimazole) 0.25 C. albicans - Anti-inflammatory Properties : Compounds in the oxazole family have been studied for their anti-inflammatory effects. Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), contributing to reduced inflammation.

- Anticancer Potential : Preliminary studies suggest that this compound could inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. Further research is needed to elucidate its exact role in cancer therapy .

Case Studies

Several studies highlight the potential of oxazole derivatives in various therapeutic areas:

- Antibacterial Activity : A study conducted by Singh et al. synthesized several oxazole derivatives and evaluated their antibacterial potential against E. coli and S. aureus. One derivative showed significant inhibition comparable to standard antibiotics .

- Antifungal Activity : Research has indicated that oxazole derivatives exhibit antifungal properties against strains like Candida albicans. The effectiveness varies based on structural modifications of the compounds .

- Cancer Cell Studies : In vitro studies have demonstrated that certain oxazole derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Propriétés

IUPAC Name |

ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O3/c1-2-11-6(10)4-3(7)5(8)12-9-4/h2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZASPSCKIFIPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.